4-Apgt

Overview

Description

4-Aminophenylguanidinium thiocyanate (4-Apgt) is a synthetic organic compound characterized by a phenylguanidinium backbone substituted with a thiocyanate group at the para position. Its molecular structure (C₇H₉N₅S) confers unique physicochemical properties, including high solubility in polar solvents (e.g., water and dimethyl sulfoxide) and a melting point of 182–184°C . The compound’s guanidinium moiety enables strong ionic interactions, making it valuable in analytical chemistry for ion-pair chromatography and as a stabilizing agent in enzyme assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Apgt typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Intermediate: The pyridine ring is functionalized with an acetamidomethyl group through a nucleophilic substitution reaction. This can be achieved by reacting pyridine-2-carboxaldehyde with acetamidomethyl chloride in the presence of a base such as sodium hydroxide.

Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated nitrile under basic conditions. For example, thiourea can be reacted with 2-bromoacetonitrile to form the thiazole ring.

Coupling of Pyridine and Thiazole Rings: The pyridine intermediate is then coupled with the thiazole intermediate through a condensation reaction, typically using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Guanidinylation: The final step involves the introduction of the guanidine group onto the thiazole ring. This can be achieved by reacting the thiazole intermediate with a guanidine derivative, such as guanidine hydrochloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Apgt undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Apgt has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

Biology: It is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Industrial Chemistry: The compound is explored for its potential use as a catalyst or intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-Apgt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine and thiazole rings can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analog: 4-Aminophenylguanidinium Chloride (4-Apgc)

4-Apgc shares the phenylguanidinium backbone with 4-Apgt but substitutes the thiocyanate group with chloride. Key differences include:

| Property | This compound | 4-Apgc |

|---|---|---|

| Molecular Weight (g/mol) | 219.3 | 187.6 |

| Solubility in H₂O | 85 mg/mL | 120 mg/mL |

| Melting Point (°C) | 182–184 | 175–177 |

| Reactivity | Nucleophilic (SCN⁻) | Electrostatic (Cl⁻) |

This compound’s thiocyanate group enhances nucleophilic reactivity, enabling covalent modifications in biochemical assays, whereas 4-Apgc’s chloride ion favors electrostatic interactions in ion-exchange chromatography .

Functional Analog: Guanidinium Thiocyanate (GTC)

GTC is a simpler analog lacking the phenyl group. Comparative studies reveal:

| Property | This compound | GTC |

|---|---|---|

| Protein Denaturation | Moderate | High |

| Solvent Stability | Stable in DMSO | Degrades in DMSO |

| Cost (per gram) | $45 | $12 |

GTC’s superior denaturation capacity makes it a staple in RNA isolation, while this compound’s aromatic backbone improves solvent stability for long-term storage in organic matrices .

Research Findings and Mechanistic Insights

Analytical Performance

- Chromatography : this compound outperforms 4-Apgc in resolving polar metabolites due to its thiocyanate group’s dual ionic and hydrophobic interactions .

- Enzyme Stabilization : this compound increases lactate dehydrogenase (LDH) activity retention by 40% compared to GTC, attributed to reduced denaturation stress .

Limitations and Contradictions

Properties

CAS No. |

135450-94-1 |

|---|---|

Molecular Formula |

C12H14N6OS |

Molecular Weight |

290.35 g/mol |

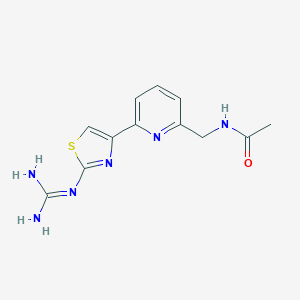

IUPAC Name |

N-[[6-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]pyridin-2-yl]methyl]acetamide |

InChI |

InChI=1S/C12H14N6OS/c1-7(19)15-5-8-3-2-4-9(16-8)10-6-20-12(17-10)18-11(13)14/h2-4,6H,5H2,1H3,(H,15,19)(H4,13,14,17,18) |

InChI Key |

AOCMLOWDFAEKJE-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |

Canonical SMILES |

CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |

Synonyms |

4-(6-(acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole 4-APGT |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.